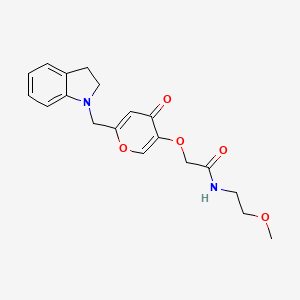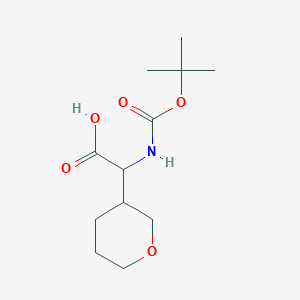
(5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile” is a heterocyclic compound with the molecular formula C5H5N3O . It has a molecular weight of 123.11 . The compound is part of the oxadiazole family, which are five-membered heterocyclic compounds containing two nitrogen atoms, one oxygen atom, and two carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCc1noc(CC#N)n1 . The InChI key for this compound is VASMWVCYNGXIJC-UHFFFAOYSA-N .
Scientific Research Applications
Synthesis and Biological Significance
The chemistry of heterocyclic compounds, particularly oxadiazoles, has been an area of significant interest due to their diverse biological activities and potential in drug development. The 1,3,4-oxadiazole core, closely related to the specific compound (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile, is a prominent scaffold in medicinal chemistry. It is involved in the development of new medicinal entities for treating various diseases. Researchers have developed innovative methods for synthesizing 1,3,4-oxadiazole derivatives, highlighting their importance in creating therapeutically relevant compounds. These derivatives demonstrate a wide range of bioactivities, including antibacterial, anti-inflammatory, antituberculous, antifungal, anti-diabetic, and anticancer properties. The synthesis and pharmacological significance of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives reflect their critical role in medicinal chemistry and pharmacology, emphasizing their therapeutic potential and guiding future drug discovery efforts (Nayak & Poojary, 2019) (Wang, Sun, Jia, Bian, & Yu, 2022).
Therapeutic Applications
The diverse therapeutic applications of 1,3,4-oxadiazole derivatives underscore their significant value in drug discovery. These compounds have been extensively utilized for treating different ailments due to their potent bioactivities. Their structural feature, comprising a five-membered aromatic ring with pyridine-type nitrogen atoms, enables effective binding with various enzymes and receptors, eliciting a wide array of bioactivities. Such research underscores the ongoing interest in developing oxadiazole-based derivatives for medicinal purposes, further contributing to the field of medicinal chemistry by exploring the therapeutic worth of these compounds across a range of diseases including cancer, fungal infections, bacterial diseases, and more (Verma, Khan, Akhtar, Alam, Akhter, & Shaquiquzzaman, 2019).
Antiparasitic Potential
The heterocyclic oxadiazole rings, particularly the 1,2,4- and 1,3,4-oxadiazoles, are recognized for their potential in designing new drugs to treat parasitic infections. These compounds' unique structures and reactivity make them suitable scaffolds for developing antiparasitic agents. Their ability to interact with biological receptors through different mechanisms highlights the importance of oxadiazole cores in the development of novel chemical entities for combating parasitic diseases (Pitasse-Santos, Sueth-Santiago, & Lima, 2017).
Safety and Hazards
Mechanism of Action
1,2,4-Oxadiazoles are a class of heterocyclic compounds that have been used extensively as versatile building blocks in the synthesis of various heterocycles such as benzimidazoles, 4-aminoquinazolines, 1-aminoisoquinolines, oxadiazoles, oxadiazolones (thiones), and triazoles . They also serve as the key intermediates in the synthesis of amidines as well as metal ion chelating ligands in coordination chemistry .
In drug development, various N-substituted amidoxime derivatives have been introduced as prodrug candidates to achieve good cell permeability and oral bioavailability .
Biochemical Analysis
Biochemical Properties
(5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes that catalyze the conversion of substrates into products, thereby influencing the rate and outcome of biochemical reactions. The nature of these interactions often involves binding to the active site of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, this compound has been shown to inhibit certain proteases, thereby affecting protein degradation pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and energy production . Additionally, it affects cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their activity. This compound has also been shown to interact with transcription factors, thereby influencing gene expression. For instance, this compound can inhibit the activity of certain kinases, leading to changes in phosphorylation states of proteins and subsequent alterations in cellular signaling pathways .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, it has been observed that this compound remains stable under specific conditions but may degrade over time when exposed to certain environmental factors such as light and temperature. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Properties
IUPAC Name |
2-(5-methyl-1,2,4-oxadiazol-3-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c1-4-7-5(2-3-6)8-9-4/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRPQCILPFDUQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923130-89-6 |
Source


|
| Record name | 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2609286.png)
![3-(3,4-dimethylphenyl)-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2609289.png)

![N-(5-chloro-2-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2609292.png)


![2,5-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2609296.png)




![N1-[(2-chlorophenyl)(cyano)methyl]-N3-methylbenzene-1,3-dicarboxamide](/img/structure/B2609304.png)
![3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2609305.png)
